molecular formula C20H26FN5O2 B2655129 N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-64-5

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2655129
CAS No.: 946249-64-5
M. Wt: 387.459
InChI Key: LKPQDLUNYAJGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
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Scientific Research Applications

Discovery and Development

N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide belongs to a class of compounds that have been explored extensively in medicinal chemistry. A significant application area includes the discovery and development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamides, closely related to the compound , have been identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009). These compounds have shown efficacy in tumor models and have been advanced to clinical trials.

Neurological and Psychiatric Disorders

The compound's structure is similar to those used in the development of PET radioligands for imaging serotonin 5-HT1A receptors. This is crucial for studying neuropsychiatric disorders. For instance, certain N-(4-[(18)F]-fluoropyridin-2-yl) carboxamides have shown high affinity as 5-HT1A receptor antagonists and are promising candidates for in vivo quantification of these receptors (García et al., 2014). Similarly, compounds like 18F-Mefway, which share structural similarities, have been used for PET imaging of serotonin receptors in humans, offering insights into disorders like Alzheimer's disease (Choi et al., 2015).

Anti-Inflammatory and Antimicrobial Applications

Piperazine derivatives, which include the mentioned compound, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For example, certain ibuprofen analogs with piperazine components have shown potent anti-inflammatory activity (Rajasekaran et al., 1999). Additionally, new urea and thiourea derivatives of piperazine doped with Febuxostat have exhibited significant antimicrobial and antiviral activities (Reddy et al., 2013).

Cancer Research

In the field of oncology, similar compounds have been investigated for their potential in cancer treatment. For example, the synthesis and evaluation of substituted pyrimidine-piperazine compounds have shown anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017). These studies contribute to the understanding of how such compounds can be used in cancer therapeutics.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-13(2)28-19-12-18(22-15(4)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(3)17(21)11-16/h5-6,11-13H,7-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQDLUNYAJGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.